2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrazole-thioether linkage and a 1,3-thiazole substituent. The compound combines a tetrazole ring (known for metabolic stability and hydrogen-bonding capacity) with a thiazole moiety (a pharmacophore common in bioactive molecules). Structural characterization of such compounds typically employs IR, NMR, and mass spectrometry, as seen in analogous syntheses .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS2/c19-10(14-11-13-6-7-20-11)8-21-12-15-16-17-18(12)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIBXWXZJYUTGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of phenylhydrazine with sodium azide and triethyl orthoformate to form the tetrazole ring . The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves coupling the tetrazole and thiazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group .
Chemical Reactions Analysis
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The thiazole ring can further enhance binding affinity through additional interactions with the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide derivatives with sulfanyl linkages and heterocyclic substituents. Key structural and functional differences are highlighted below:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Variations: The target compound’s tetrazole-thiazole combination differs from oxadiazole-pyrazine () or oxadiazole-indole () systems. Tetrazoles offer superior metabolic stability compared to oxadiazoles, which may hydrolyze under acidic conditions .
Substituent Effects :
- Electron-withdrawing groups (e.g., chloro in 8t ) may increase reactivity or binding affinity, while bulky substituents (e.g., diphenylmethyl in ) could hinder membrane permeability.
- The ethoxy group in ’s compound may improve solubility relative to the target compound’s unsubstituted phenyl group.
Biological Activity Trends: Compounds with indole moieties (8t, 8u ) exhibit inhibitory activity against LOX, α-glucosidase, and BChE, suggesting that the indole group contributes to broad-spectrum bioactivity. The target compound’s thiazole group may confer distinct target selectivity. No bioactivity data are available for tetrazole-acetamide analogs (), highlighting a gap in comparative studies.
However, substituents like the thiazole ring may affect logP and solubility .
Biological Activity
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound notable for its complex structure and potential biological activities. It features a phenyl group, a tetrazole ring, a thiazole ring, and an acetamide moiety. This unique combination of functional groups allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of the compound is C18H16N4OS, with a molecular weight of approximately 476.5 g/mol. The presence of sulfur and nitrogen heterocycles contributes to its reactivity and biological properties.
Biological Activity Overview
Research indicates that 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfany]-N-(1,3-thiazol-2-yl)acetamide exhibits significant antimicrobial and anticancer properties. The tetrazole ring acts as a bioisostere of carboxylic acids, facilitating interactions with enzymes and receptors similar to natural substrates. This characteristic may enhance its effectiveness against various pathogens and cancer cells by inhibiting specific molecular targets within biological pathways.
The compound's mechanism of action likely involves binding to specific enzymes or receptors, altering their activity and disrupting cellular pathways. This interaction can lead to various biological effects:
- Antimicrobial Activity : Studies have shown that the compound can inhibit the growth of several bacterial strains.
- Anticancer Activity : In vitro studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Antimicrobial Studies
A study evaluated the antimicrobial efficacy against various bacterial strains, revealing that the compound exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 20 |
| Escherichia coli | 50 |
Anticancer Studies
In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. The mechanism was linked to the induction of oxidative stress and activation of caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5 |
| MCF-7 | 7 |
Structural Similarities with Other Compounds
The structural features of this compound allow for comparisons with other biologically active molecules. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetonitrile | Contains an acetonitrile group instead of thiazole | Similar reactivity but different biological activity |
| 1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles | Contains a tetrazole ring | Exhibits similar biological activities but lacks thiazole structure |
| 2-amino thiazole | A simpler structure without tetrazole | Commonly used in medicinal chemistry but less complex |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
